Semotiadil recemate fumarate is a novel compound classified as a calcium antagonist, primarily utilized for its antihypertensive and antianginal properties. Its chemical structure is represented by the formula and is known for its unique mechanism of action compared to other calcium channel blockers. Semotiadil functions by inhibiting calcium ion influx through voltage-gated calcium channels, which leads to vasodilation and reduced myocardial oxygen demand, making it effective in treating conditions such as hypertension and angina pectoris .
The chemical behavior of semotiadil recemate fumarate involves various reactions typical of calcium antagonists. It can undergo hydrolysis, oxidation, and reduction reactions depending on the environmental conditions. For instance, in acidic conditions, the compound may hydrolyze to yield its corresponding amine and carboxylic acid derivatives. The stability of semotiadil in different pH environments is crucial for its pharmacological efficacy and bioavailability .
Semotiadil recemate fumarate exhibits significant biological activity as a calcium channel blocker. Studies have shown that it effectively reduces blood pressure and alleviates angina symptoms by selectively inhibiting calcium channels in vascular smooth muscle and cardiac tissues. Its prolonged action distinguishes it from other agents like diltiazem and nifedipine, providing sustained therapeutic effects over extended periods . Moreover, research indicates that semotiadil has a favorable side effect profile, making it a suitable option for long-term management of cardiovascular diseases .
The synthesis of semotiadil recemate fumarate typically involves several key steps:
Advanced chromatographic techniques are often employed to achieve high purity and resolve any racemic mixtures .
Semotiadil recemate fumarate is primarily applied in:
Interaction studies have revealed that semotiadil recemate fumarate has distinct pharmacological interactions compared to other calcium antagonists. It has been shown to interact synergistically with certain diuretics and beta-blockers, enhancing their antihypertensive effects without significant adverse reactions. Additionally, studies indicate that semotiadil may modulate the effects of other drugs acting on the cardiovascular system, which could be beneficial in polypharmacy scenarios typical in managing chronic conditions .
Several compounds share structural or functional similarities with semotiadil recemate fumarate. Here is a comparison highlighting its uniqueness:
| Compound Name | Class | Mechanism of Action | Unique Features |
|---|---|---|---|
| Diltiazem | Calcium Channel Blocker | Inhibits calcium influx | Intermediate selectivity for coronary arteries |
| Nifedipine | Calcium Channel Blocker | Inhibits calcium influx | Primarily acts on peripheral vasculature |
| Nisoldipine | Calcium Channel Blocker | Inhibits calcium influx | Shorter duration of action compared to semotiadil |
| Verapamil | Calcium Channel Blocker | Inhibits calcium influx | Significant effects on heart rate |
Semotiadil recemate fumarate stands out due to its prolonged action and selective affinity for coronary arteries and myocardium, making it particularly advantageous for treating angina compared to other agents .
Semotiadil recemate fumarate, with the molecular formula C₃₃H₃₆N₂O₁₀S and molecular weight of 652.7 g/mol, represents a complex organic salt formed between the racemate of semotiadil and fumaric acid [1] [2]. The compound exists as a crystalline solid under standard conditions, with a Chemical Abstracts Service registry number of 123388-25-0 [3] [4].
The single-crystal X-ray diffraction analysis of semotiadil recemate fumarate would be expected to reveal detailed structural parameters including unit cell dimensions, space group symmetry, and precise atomic coordinates. Based on the molecular structure, the compound contains multiple aromatic ring systems including a benzothiazine core, a benzodioxole moiety, and the fumaric acid component [1]. The presence of these diverse structural elements suggests that the crystal packing may involve complex intermolecular interactions including hydrogen bonding, π-π stacking, and van der Waals forces.
The racemic nature of the compound implies that both enantiomers of semotiadil are present in equal proportions within the crystal lattice [2]. This characteristic typically leads to crystallization in centrosymmetric space groups, as observed in similar racemic pharmaceutical compounds [5]. The fumaric acid component, with its rigid trans-alkene geometry and carboxylic acid functionalities, likely serves as a bridging agent facilitating the formation of hydrogen-bonded networks within the crystal structure [1].
| Parameter | Value |
|---|---|
| Molecular Formula | C₃₃H₃₆N₂O₁₀S |
| Molecular Weight | 652.7 g/mol |
| CAS Number | 123388-25-0 |
| MDL Number | MFCD31382173 |
| Physical State | Crystalline solid |
| Purity (typical) | ≥98% |
| Storage Conditions | -20°C, sealed in dry conditions |
Polymorphism represents a critical consideration in pharmaceutical development, as different crystal forms can exhibit varying solubility, bioavailability, and stability characteristics [6]. For semotiadil recemate fumarate, comprehensive polymorph screening would involve systematic crystallization experiments using diverse solvent systems, temperature profiles, and crystallization techniques.
The thermodynamic stability of different polymorphic forms follows fundamental principles where the most stable form at a given temperature and pressure represents the global energy minimum [7]. For complex organic salts like semotiadil recemate fumarate, multiple factors influence polymorphic behavior including the conformational flexibility of the organic cation, the hydrogen bonding patterns involving the fumarate anion, and the overall crystal packing efficiency [8].
Experimental polymorph screening typically employs various crystallization methods including slow evaporation, antisolvent addition, thermal cycling, and solvent-mediated transformations [8]. The use of different solvents with varying polarity and hydrogen bonding capabilities can access different nucleation pathways and potentially lead to distinct polymorphic forms [9]. Temperature-dependent studies provide insights into the relative thermodynamic stability of different forms through assessment of transition temperatures and heat of transition values.
The stability hierarchy of polymorphs follows the principle that only one form can be thermodynamically stable at any given set of conditions, while others exist as metastable forms [7]. Kinetic factors often govern which form crystallizes initially, but thermodynamic factors determine the long-term stability. For pharmaceutical applications, understanding these relationships ensures consistent product quality and regulatory compliance [10].
The spectroscopic characterization of semotiadil recemate fumarate provides definitive structural confirmation and serves as a quality control tool for pharmaceutical applications. Nuclear magnetic resonance spectroscopy, both proton (¹H) and carbon-13 (¹³C), offers detailed information about the molecular structure and dynamics in solution [11] [12].
The ¹H nuclear magnetic resonance spectrum of semotiadil recemate fumarate would exhibit complex multiplet patterns reflecting the diverse proton environments within the molecule [13]. The aromatic protons from the benzothiazine and benzodioxole rings would appear in the 7-8 parts per million region, while the methoxy group would contribute a singlet around 3.8 parts per million. The characteristic fumaric acid protons would appear as a singlet due to the symmetrical trans-alkene configuration [14].
Previous studies on semotiadil metabolism demonstrated the utility of ¹H nuclear magnetic resonance in structural elucidation, where metabolites were successfully characterized using this technique in combination with fast atom bombardment mass spectrometry [13]. The integration patterns and coupling constants provide information about the stereochemistry and conformational preferences of the molecule in solution.
Infrared spectroscopy serves as a complementary technique for functional group identification and polymorphic differentiation [15] [16]. The infrared spectrum would show characteristic absorption bands including carbonyl stretching vibrations from both the benzothiazine and fumaric acid components, aromatic carbon-carbon stretching modes, and carbon-hydrogen stretching vibrations. The precise frequencies and intensities of these bands can distinguish between different solid-state forms and confirm molecular identity [17].
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that validate structural assignments [18]. The molecular ion peak at mass-to-charge ratio 652.7 would confirm the molecular formula, while tandem mass spectrometry experiments could elucidate the fragmentation pathways and provide additional structural information [18].
| Technique | Expected Characteristics |
|---|---|
| Nuclear Magnetic Resonance (¹H) | Complex multiplet patterns due to aromatic and aliphatic protons |
| Nuclear Magnetic Resonance (¹³C) | Multiple carbon signals for aromatic, aliphatic, and carbonyl carbons |
| Infrared Spectroscopy | Characteristic carbonyl stretch, aromatic carbon-carbon, carbon-hydrogen stretches |
| Mass Spectrometry | Molecular ion peak at mass-to-charge ratio 652.7 |
| Ultraviolet-Visible | Absorption bands characteristic of benzothiazine chromophore |
Computational molecular modeling provides valuable insights into the three-dimensional structure, conformational preferences, and energetic properties of semotiadil recemate fumarate [19] [20]. Modern computational approaches employ quantum mechanical calculations for small molecule geometry optimization and molecular dynamics simulations for understanding dynamic behavior in various environments [21].
Density functional theory calculations at the B3LYP/6-31G** level provide accurate molecular geometries and electronic properties for semotiadil recemate fumarate [22]. These calculations reveal the preferred conformations of the flexible aliphatic linker regions and the relative orientations of the aromatic ring systems. The benzothiazine ring system typically adopts a boat or envelope conformation, while the benzodioxole moiety maintains planarity [23].
Molecular dynamics simulations allow investigation of the conformational flexibility and intermolecular interactions in different environments [19]. These simulations can model the behavior of semotiadil recemate fumarate in crystalline phases, solution states, and biological environments. The computational protocol typically involves initial geometry optimization followed by molecular dynamics trajectories using established force fields such as AMBER, CHARMM, or OPLS-AA [20].
The computational modeling of benzothiazine derivatives has been previously demonstrated for related calcium channel antagonists, providing structural insights into binding modes and conformational preferences [23] [24]. For semotiadil recemate fumarate, similar approaches can elucidate the relationship between molecular conformation and biological activity, as well as predict the most stable crystal packing arrangements.
Force field parameters specifically developed for benzothiazine systems ensure accurate representation of the unique electronic and steric properties of this heterocyclic framework [20]. The inclusion of explicit solvent models allows investigation of solvation effects on molecular conformation and intermolecular interactions [19].
| Parameter | Typical Values/Methods |
|---|---|
| Force Field | AMBER, CHARMM, or OPLS-AA |
| Solvent Model | Explicit water (TIP3P/TIP4P) or implicit solvent |
| Temperature | 298-310 K (physiological range) |
| Pressure | 1 atm |
| Simulation Time | Nanoseconds to microseconds |
| Ensemble | NPT or NVT |
| Integration Algorithm | Verlet or Leapfrog |
| Cutoff Distance | 10-12 Å for non-bonded interactions |